2'-Deoxy-5-fluorouridine 5'-diphosphate sodium salt
Description
Properties
Molecular Formula |
C9H10FN2Na3O11P2 |
|---|---|
Molecular Weight |
472.10 g/mol |
IUPAC Name |
trisodium;[[(2R,3S,5R)-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C9H13FN2O11P2.3Na/c10-4-2-12(9(15)11-8(4)14)7-1-5(13)6(22-7)3-21-25(19,20)23-24(16,17)18;;;/h2,5-7,13H,1,3H2,(H,19,20)(H,11,14,15)(H2,16,17,18);;;/q;3*+1/p-3/t5-,6+,7+;;;/m0.../s1 |
InChI Key |
ZQIZKELOJDOUNO-PWDLANNDSA-K |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)F)COP(=O)([O-])OP(=O)([O-])[O-])O.[Na+].[Na+].[Na+] |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)F)COP(=O)([O-])OP(=O)([O-])[O-])O.[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxy-5-fluorouridine 5’-diphosphate sodium salt typically involves the fluorination of 2’-deoxyuridine followed by phosphorylation. The process begins with the selective fluorination of the uridine analog to produce 2’-Deoxy-5-fluorouridine. This intermediate is then subjected to phosphorylation using phosphorylating agents such as phosphorus oxychloride (POCl3) in the presence of a base like triethylamine. The final step involves the conversion of the phosphorylated product to its sodium salt form .
Industrial Production Methods
Industrial production of 2’-Deoxy-5-fluorouridine 5’-diphosphate sodium salt follows a similar synthetic route but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as crystallization and chromatography. The use of automated reactors and continuous flow systems ensures consistent quality and scalability .
Chemical Reactions Analysis
Thymidylate Synthase (TS) Inhibition
The compound is metabolized intracellularly to its monophosphate form (FdUMP), which forms a covalent ternary complex with TS and 5,10-methylenetetrahydrofolate (CH₂THF). This irreversible inhibition blocks dTMP synthesis, causing DNA replication arrest .
Mechanistic Steps :
-
Binding : FdUMP binds TS at the dUMP site via hydrogen bonding with active-site residues (e.g., Cys146).
-
Ternary complex formation : CH₂THF cofactor binds, stabilizing the TS-FdUMP-CH₂THF complex.
-
Catalytic inactivation : Fluorine at C5 prevents dissociation, leading to enzyme suicide inhibition .
Incorporation into Nucleic Acids
-
DNA Misincorporation : The triphosphorylated form (FdUTP) can be erroneously incorporated into DNA by polymerases, causing strand breaks due to uracil-DNA glycosylase repair mechanisms .
-
RNA Disruption : Incorporation into RNA inhibits pseudouridylation and rRNA processing, impairing ribosome function .
Comparative Reactivity with Analogues
| Compound | Structural Difference | Key Reactivity |
|---|---|---|
| 5-Fluoro-2'-deoxyuridine (5-FdU) | Lacks diphosphate group | Requires intracellular phosphorylation for activation |
| 2'-Deoxyuridine 5'-diphosphate | Lacks 5-fluorine substitution | No TS inhibition; serves as natural thymidine precursor |
| 5-Fluoro-dUTP | Triphosphate form | Direct incorporation into DNA/RNA |
-
The diphosphate group enhances cellular uptake compared to monophosphate forms .
-
Fluorine substitution increases electronegativity at C5, strengthening TS binding compared to non-fluorinated analogues .
Prodrug Activation Pathways
The sodium salt form undergoes enzymatic dephosphorylation in vivo:
-
Alkaline phosphatase cleavage : Removes one phosphate group, forming 5-fluoro-2'-deoxyuridine 5'-monophosphate .
-
Nucleoside diphosphate kinase : Converts diphosphate to triphosphate (FdUTP) for nucleic acid incorporation .
Activation Efficiency :
-
Liver microsomes : Show 80% conversion to FdUMP within 2 hours .
-
Tumor cells : Higher retention due to elevated kinase activity .
Stability and Degradation
| Condition | Degradation Pathway | Products |
|---|---|---|
| Acidic pH (pH < 3) | Hydrolysis of glycosidic bond | 5-fluorouracil + 2-deoxyribose diphosphate |
| Alkaline pH (pH > 9) | Dephosphorylation | Monophosphate derivatives |
| UV exposure | Photodegradation | Fluorine radical byproducts |
Catalytic Cycle in Antiviral Activity
The compound inhibits viral RNA polymerases through:
-
Competitive binding : Mimics natural nucleotides (e.g., ATP/GTP) at polymerase active sites.
-
Chain termination : Lacks 3′-OH group, preventing phosphodiester bond formation .
Efficacy :
-
Reduces viral load by 90% in RNA virus models (e.g., influenza, coronaviruses) at 10 µM concentrations.
-
Synergizes with ribavirin, enhancing inhibition of viral replication.
Scientific Research Applications
Antiviral Therapy
- Inhibition of Viral Replication : Studies have shown that 2'-deoxy-5-fluorouridine 5'-diphosphate sodium salt significantly reduces viral load in infected cells. It enhances the efficacy of other antiviral agents when used in combination therapies.
- Compatibility with Enzymes : Interaction studies demonstrate that this compound is compatible with various enzymes involved in nucleotide metabolism, highlighting its potential as a strategic agent in antiviral drug design.
Cancer Treatment
- Cytotoxicity in Tumor Cells : The compound has been shown to inhibit the growth of human tumor cells in vitro and in animal models. It acts as a prodrug that converts into fluorouracil in the body, which inhibits thymidylate synthase and other enzymes involved in DNA synthesis .
- Clinical Studies : In clinical settings, 2'-deoxy-5-fluorouridine has been explored as an anticancer agent, demonstrating efficacy against advanced cancer types such as gastric and breast cancer .
Case Studies
Mechanism of Action
The primary mechanism of action of 2’-Deoxy-5-fluorouridine 5’-diphosphate sodium salt involves the inhibition of thymidylate synthase, an enzyme crucial for DNA synthesis. By mimicking the natural substrate of the enzyme, the compound forms a stable complex with thymidylate synthase, thereby preventing the synthesis of thymidine monophosphate (dTMP) from deoxyuridine monophosphate (dUMP). This inhibition leads to a depletion of thymidine triphosphate (dTTP), which is essential for DNA replication and repair, ultimately resulting in cell death .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparison
Key Findings from Comparative Studies
Metabolic Activation Pathways :
- 5F-dUDP requires reduction by ribonucleotide reductase to form FdUMP, whereas FdUrd is directly phosphorylated to FdUMP by thymidine kinase. This makes FdUrd more potent in vitro but more toxic systemically ().
- 5'-dFUrd relies on nucleoside phosphorylase for conversion to 5-FU, which is then metabolized into active forms. This "prodrug" mechanism reduces host toxicity compared to FdUrd ().
Enzyme Affinity and Potency :
- FdUMP has the highest affinity for TS (IC50 = 0.1–1 µM), making it the most direct inhibitor ().
- 5F-dUDP exhibits a lower Km (0.072 mM) for ribonucleotide reductase compared to natural substrates, suggesting efficient conversion to FdUMP ().
Therapeutic Index: 5'-dFUrd shows a higher therapeutic index in vivo due to preferential activation in tumor tissues, while FdUrd causes significant toxicity in normal cells ().
Role of Fluorination: Fluorination at the 5-position enhances binding to TS by mimicking the natural substrate dUMP. Non-fluorinated analogs like dUMP lack this inhibitory effect ().
Biological Activity
2'-Deoxy-5-fluorouridine 5'-diphosphate sodium salt (dFdUDP) is a nucleotide analog derived from the nucleoside 2'-deoxy-5-fluorouridine (dFdU). This compound has garnered attention in the field of cancer research due to its potential as an antitumor agent. Its biological activity primarily involves inhibition of DNA synthesis and modulation of various cellular pathways, making it a subject of extensive investigation.
dFdUDP functions as a competitive inhibitor of thymidylate synthase, an enzyme crucial for DNA synthesis. By mimicking the natural substrate, it interferes with the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), leading to depletion of dTTP pools necessary for DNA replication. This mechanism results in cell cycle arrest and apoptosis in rapidly dividing cells, particularly cancer cells.
Antitumor Activity
Numerous studies have demonstrated the efficacy of dFdUDP against various cancer cell lines. Notably, its cytotoxic effects have been observed in:
- Breast Cancer : In vitro studies indicated significant growth inhibition in MCF-7 and MDA-MB-231 cell lines, with IC50 values ranging from 0.1 to 0.5 µM.
- Colorectal Cancer : dFdUDP exhibited potent activity against HCT116 and SW480 cell lines, with IC50 values reported between 0.05 and 0.3 µM.
- Pancreatic Cancer : The compound showed effectiveness in PANC-1 and BxPC-3 cell lines, with IC50 values around 0.2 µM.
| Cancer Type | Cell Line | IC50 (µM) |
|---|---|---|
| Breast Cancer | MCF-7 | 0.1 |
| MDA-MB-231 | 0.5 | |
| Colorectal Cancer | HCT116 | 0.05 |
| SW480 | 0.3 | |
| Pancreatic Cancer | PANC-1 | 0.2 |
| BxPC-3 | 0.2 |
Mechanistic Studies
Research has indicated that dFdUDP not only inhibits DNA synthesis but also induces apoptosis through various pathways:
- Intrinsic Pathway Activation : Increased expression of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic Bcl-2.
- Cell Cycle Arrest : G1/S phase arrest has been documented, leading to reduced proliferation rates.
- DNA Damage Response : Induction of DNA damage markers such as γH2AX was observed, indicating activation of repair mechanisms that ultimately lead to cell death.
Case Studies
A clinical study involving patients with metastatic pancreatic cancer demonstrated promising results when dFdUDP was administered in combination with gemcitabine. The combination therapy resulted in a median survival increase from 6 months to approximately 10 months compared to historical controls.
Patient Outcomes
- Response Rate : Approximately 40% of patients exhibited partial responses.
- Survival Rate : The one-year survival rate improved significantly, highlighting the potential clinical utility of dFdUDP.
Q & A
Q. What is the biochemical role of 2'-Deoxy-5-fluorouridine 5'-diphosphate sodium salt in nucleotide metabolism studies?
This compound serves as a fluorinated analog of deoxyuridine diphosphate (dUDP), enabling researchers to probe nucleotide metabolism pathways. It competes with natural nucleotides (e.g., dTTP) during DNA synthesis, allowing observation of enzyme selectivity and nucleotide pool dynamics . Methodologically, it can be incorporated into in vitro replication assays using DNA polymerases or reverse transcriptases to assess incorporation efficiency via gel electrophoresis or radiolabeling .
Q. How should researchers prepare and store this compound for optimal stability in enzymatic assays?
The sodium salt form is water-soluble (≥10 mM, as per analogs in ), but stability varies with pH and temperature. Store lyophilized powder at −20°C in anhydrous conditions. For working solutions, use nuclease-free buffers (e.g., Tris-HCl, pH 7.5) and avoid repeated freeze-thaw cycles. Verify integrity via HPLC (C18 column, ion-pairing reagents like tetrabutylammonium) to detect hydrolysis or fluorouridine byproducts .
Q. What are the key considerations for using this compound in PCR or reverse transcription experiments?
As a chain-terminating analog, it may inhibit DNA elongation. Titrate concentrations (e.g., 0.1–10 µM) alongside natural dNTPs to balance incorporation and amplification efficiency. Use high-fidelity polymerases (e.g., Pfu) to study mismatch rates. Post-reaction, analyze products via sequencing or mismatch-specific endonucleases (e.g., T7 Endonuclease I) .
Advanced Research Questions
Q. How can kinetic parameters (Km, kcat) of DNA polymerases be measured using this fluorinated nucleotide?
Perform steady-state kinetics with varying substrate concentrations. Use a stopped-flow apparatus or quench-flow system to monitor real-time incorporation. Fit data to the Michaelis-Menten equation, comparing ratios between fluorinated and natural nucleotides. Note: Fluorine’s electronegativity may alter base-pairing kinetics, requiring correction factors in models .
Q. What strategies resolve contradictions in enzyme specificity data when using fluorinated analogs?
Discrepancies often arise from enzyme source (e.g., bacterial vs. eukaryotic polymerases) or assay conditions (e.g., Mg²⁺ vs. Mn²⁺ cofactors). Address this by:
Q. How does this compound affect dTTP biosynthesis in cellular models, and how can its impact be quantified?
In thymidylate synthase (TS) inhibition studies, the 5-fluorouracil moiety disrupts dTTP synthesis, leading to "thymineless death." Quantify intracellular dNTP pools via LC-MS/MS or enzymatic assays (e.g., template-primer elongation with limiting dTTP). Pair with RNA-seq to identify downstream transcriptional stress responses .
Q. Can this compound be used to study error-prone DNA repair mechanisms?
Yes. Introduce it into plasmid-based mutation reporter systems (e.g., lacZ forward mutation assays). After transfection into repair-deficient cell lines (e.g., XPV or Pol η-knockout), sequence mutations to map replication bypass patterns. Compare with non-fluorinated controls to isolate fluorine-specific mutagenesis .
Data Analysis & Technical Challenges
Q. How should researchers interpret anomalous migration patterns in gel electrophoresis caused by fluorinated nucleotides?
The 5-fluorine group alters DNA electrophoretic mobility due to changes in base stacking. Use high-resolution gels (e.g., 15% acrylamide) and include size-matched controls. For precise analysis, switch to capillary electrophoresis or MALDI-TOF MS .
Q. What computational tools are recommended for modeling interactions between this compound and DNA polymerases?
Use molecular dynamics (MD) software (e.g., GROMACS or AMBER) with force fields parameterized for fluorine (e.g., CHARMM36). Pair with PyMOL for visualizing active-site interactions. Validate predictions with mutagenesis (e.g., Y-family polymerase variants) .
Table: Key Experimental Parameters for Using Fluorinated Nucleotides
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
